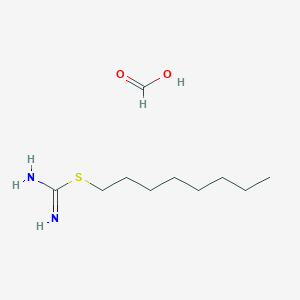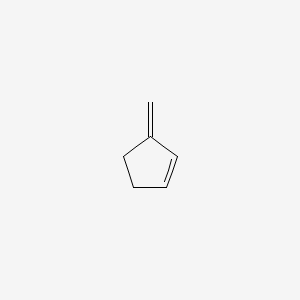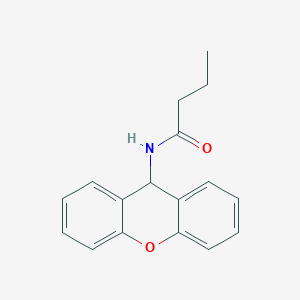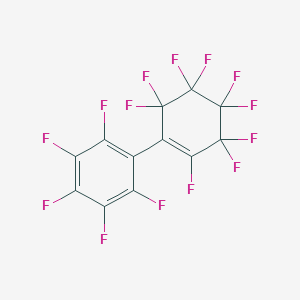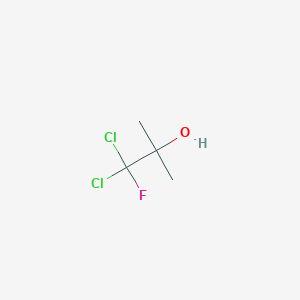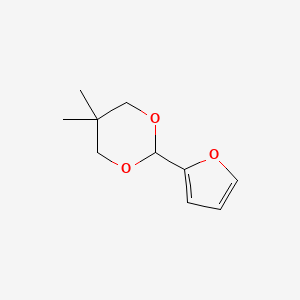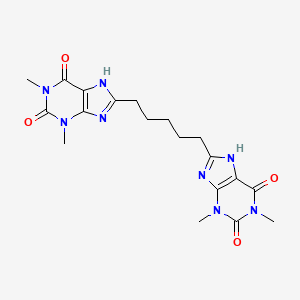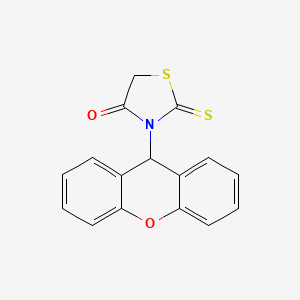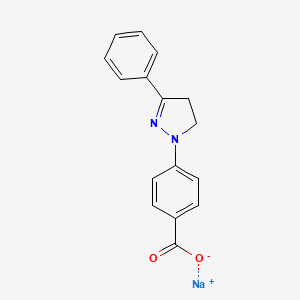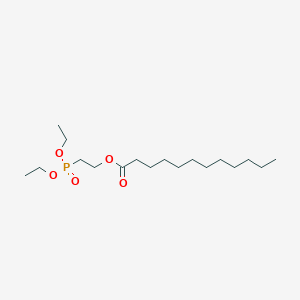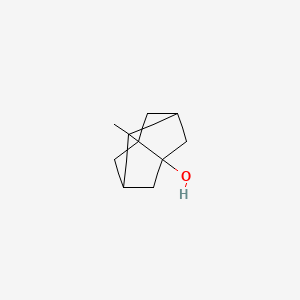
6a-methylhexahydro-2,5-methanopentalen-3a(1H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6a-Methylhexahydro-2,5-methanopentalen-3a(1H)-ol is a complex organic compound with a unique structure It belongs to the class of methanopentalenes, which are characterized by their fused ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6a-methylhexahydro-2,5-methanopentalen-3a(1H)-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions
6a-Methylhexahydro-2,5-methanopentalen-3a(1H)-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
6a-Methylhexahydro-2,5-methanopentalen-3a(1H)-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the study of biological pathways and as a potential lead compound for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 6a-methylhexahydro-2,5-methanopentalen-3a(1H)-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- 2,5-Methanopentalene, octahydro-3a-iodo-6a-methyl-
- 2,5-Methanopentalene, 3a-ethyloctahydro-6a-methyl-
Uniqueness
6a-Methylhexahydro-2,5-methanopentalen-3a(1H)-ol is unique due to its specific structural features and the resulting chemical properties.
特性
CAS番号 |
1905-16-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
7-methyltricyclo[3.3.1.03,7]nonan-3-ol |
InChI |
InChI=1S/C10H16O/c1-9-3-7-2-8(4-9)6-10(9,11)5-7/h7-8,11H,2-6H2,1H3 |
InChIキー |
DUTNOWYMPJUCOA-UHFFFAOYSA-N |
正規SMILES |
CC12CC3CC(C1)CC2(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
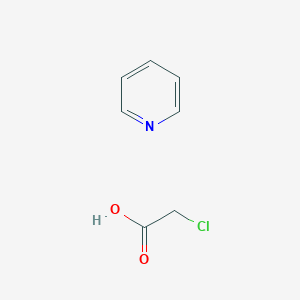
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
